molecular formula C16H14O3 B1617865 3,6-Dimethoxy-4-phenanthrenol CAS No. 481-81-2

3,6-Dimethoxy-4-phenanthrenol

Cat. No.: B1617865
CAS No.: 481-81-2
M. Wt: 254.28 g/mol
InChI Key: GKDSKCYMUUXQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3, 6-Dimethoxy-4-phenanthrenol, also known as alpha-thebaol, belongs to the class of organic compounds known as phenanthrols. Phenanthrols are compounds containing a phenanthrene (or its hydrogenated derivative) to which a hydroxyl group is attached. 3, 6-Dimethoxy-4-phenanthrenol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3, 6-dimethoxy-4-phenanthrenol is primarily located in the membrane (predicted from logP). Outside of the human body, 3, 6-dimethoxy-4-phenanthrenol can be found in opium poppy. This makes 3, 6-dimethoxy-4-phenanthrenol a potential biomarker for the consumption of this food product.

Properties

CAS No.

481-81-2

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

3,6-dimethoxyphenanthren-4-ol

InChI

InChI=1S/C16H14O3/c1-18-12-7-5-10-3-4-11-6-8-14(19-2)16(17)15(11)13(10)9-12/h3-9,17H,1-2H3

InChI Key

GKDSKCYMUUXQLA-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CC3=C2C(=C(C=C3)OC)O)C=C1

Canonical SMILES

COC1=CC2=C(C=CC3=C2C(=C(C=C3)OC)O)C=C1

melting_point

94°C

481-81-2

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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